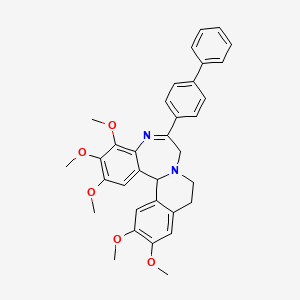
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a biphenyl group and multiple methoxy groups attached to the isoquinoline and benzodiazepine rings
Preparation Methods
The synthesis of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Cyclization to Form the Benzodiazepine Ring: The final step involves the cyclization of the intermediate compound to form the benzodiazepine ring, typically using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, potentially altering its pharmacological properties.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to anxiolytic or sedative effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine can be compared with other similar compounds, such as:
6-(4-Biphenylyl)-2-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: This compound has a similar structure but with chloro and dimethoxy groups instead of pentamethoxy groups.
6-(4-Biphenylyl)-3-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: Another similar compound with a chloro group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
82802-94-6 |
|---|---|
Molecular Formula |
C34H34N2O5 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2,3,4,12,13-pentamethoxy-6-(4-phenylphenyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C34H34N2O5/c1-37-28-17-24-15-16-36-20-27(23-13-11-22(12-14-23)21-9-7-6-8-10-21)35-31-26(32(36)25(24)18-29(28)38-2)19-30(39-3)33(40-4)34(31)41-5/h6-14,17-19,32H,15-16,20H2,1-5H3 |
InChI Key |
WIUJZGWUYXSHFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C4=CC(=C(C(=C4N=C(CN3CCC2=C1)C5=CC=C(C=C5)C6=CC=CC=C6)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















